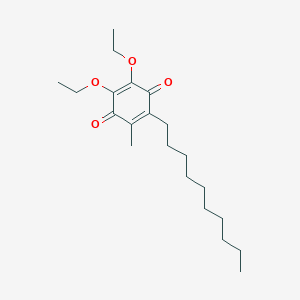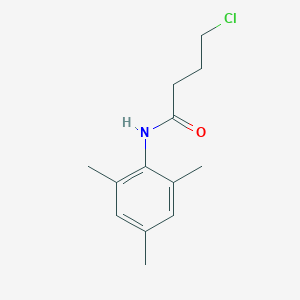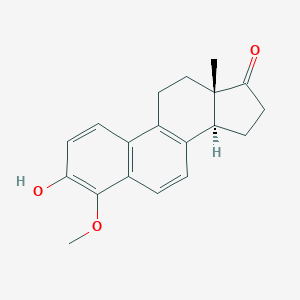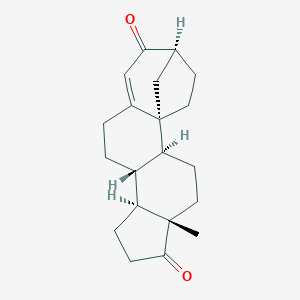
2,10-Ethanoandrost-4-ene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Ethanoandrost-4-ene-3,17-dione is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It is also known as ATD, androstatrienedione, and is a potent aromatase inhibitor.
Wirkmechanismus
The mechanism of action of 2,10-Ethanoandrost-4-ene-3,17-dione involves the inhibition of aromatase enzyme activity. This enzyme is responsible for the conversion of testosterone to estrogen. By inhibiting this enzyme, 2,10-Ethanoandrost-4-ene-3,17-dione reduces the levels of estrogen in the body, which can be beneficial in the treatment of breast cancer.
Biochemische Und Physiologische Effekte
2,10-Ethanoandrost-4-ene-3,17-dione has several biochemical and physiological effects. It has been shown to increase testosterone levels in men, which can lead to increased muscle mass and strength. It also has anti-estrogenic effects, which can be beneficial in the treatment of breast cancer. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,10-Ethanoandrost-4-ene-3,17-dione in lab experiments is its potent anti-estrogenic effects. This property makes it useful in studying the effects of estrogen on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have hepatotoxic effects in some animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,10-Ethanoandrost-4-ene-3,17-dione. One area of research is the development of more potent and selective aromatase inhibitors. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the toxicity of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2,10-Ethanoandrost-4-ene-3,17-dione involves the chemical modification of the natural steroid hormone, androstenedione. The synthesis process involves several steps, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2,10-Ethanoandrost-4-ene-3,17-dione has been extensively used in scientific research for its various applications. It is primarily used as an aromatase inhibitor, which means that it inhibits the conversion of testosterone to estrogen. This property makes it useful in the treatment of breast cancer, where estrogen is known to promote tumor growth.
Eigenschaften
CAS-Nummer |
116516-01-9 |
|---|---|
Produktname |
2,10-Ethanoandrost-4-ene-3,17-dione |
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(1R,2S,5S,9S,10R,16S)-5-methylpentacyclo[14.2.1.01,13.02,10.05,9]nonadec-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O2/c1-19-8-7-16-14(15(19)4-5-18(19)22)3-2-13-10-17(21)12-6-9-20(13,16)11-12/h10,12,14-16H,2-9,11H2,1H3/t12-,14-,15-,16-,19-,20-/m0/s1 |
InChI-Schlüssel |
DNMLJXFJYBCOPD-NAKDTABQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H]5CC[C@@]34C5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
Synonyme |
2,10-EAED 2,10-ethanoandrost-4-ene-3,17-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






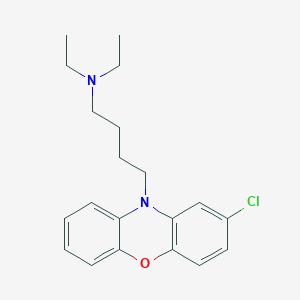



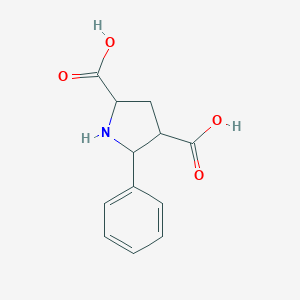
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
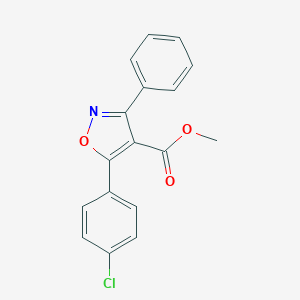
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
